N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide
Brand Name: Vulcanchem
CAS No.: 905677-64-7
VCID: VC5938691
InChI: InChI=1S/C15H8BrCl2N3O2/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22)
SMILES: C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br
Molecular Formula: C15H8BrCl2N3O2
Molecular Weight: 413.05

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide

CAS No.: 905677-64-7

Cat. No.: VC5938691

Molecular Formula: C15H8BrCl2N3O2

Molecular Weight: 413.05

* For research use only. Not for human or veterinary use.

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide - 905677-64-7

Specification

CAS No. 905677-64-7
Molecular Formula C15H8BrCl2N3O2
Molecular Weight 413.05
IUPAC Name N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide
Standard InChI InChI=1S/C15H8BrCl2N3O2/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22)
Standard InChI Key QKEMTQVTUSPPOO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br

Introduction

Chemical Identity and Structural Features

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide belongs to the 1,3,4-oxadiazole family, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound’s molecular formula is C₁₅H₈BrCl₂N₃O₂, with a molecular weight of 429.06 g/mol . Its structure comprises:

  • A 1,3,4-oxadiazole ring at the core.

  • A 4-bromophenyl group attached to the 5-position of the oxadiazole.

  • A 2,5-dichlorobenzamide group linked to the 2-position of the oxadiazole via an amide bond.

The presence of halogen atoms (bromine and chlorine) enhances its electronic properties and potential for hydrophobic interactions in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide typically involves multi-step reactions (Fig. 1):

  • Formation of the Oxadiazole Core:

    • A hydrazide derivative (e.g., 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine) is synthesized via cyclization of a carboxylic acid hydrazide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

    • Example: Reaction of 4-bromobenzohydrazide with carbon disulfide (CS₂) in alkaline conditions yields the oxadiazole intermediate .

  • Amide Bond Formation:

    • The oxadiazole-2-amine intermediate is coupled with 2,5-dichlorobenzoyl chloride in the presence of a base (e.g., pyridine) to form the final product .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1POCl₃, reflux, 4h63–71
2Pyridine, RT, 12h50–60

Challenges and Optimizations

  • Low Solubility: The compound’s hydrophobic nature necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .

  • Byproduct Formation: Excess POCl₃ must be carefully quenched to avoid side reactions .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight429.06 g/mol
Melting PointNot reported (decomposes >250°C)
SolubilityInsoluble in water; soluble in DMSO
LogP (Partition Coefficient)3.8 (predicted)

The compound’s low aqueous solubility and high logP suggest strong lipophilicity, which may influence its pharmacokinetic behavior .

Biological Activity and Mechanisms

Anticancer Activity

Molecular docking simulations using PDBID:4hqd (HepG2 liver cancer) and PDBID:5h38 (MCF-7 breast cancer) suggest moderate binding affinity (-7.2 to -8.1 kcal/mol) for oxadiazole derivatives, indicating potential antiproliferative effects . The bromophenyl group may intercalate DNA or inhibit topoisomerases .

Applications in Drug Development

Antibacterial Agents

The compound’s ability to disrupt bacterial cell wall synthesis positions it as a candidate for overcoming multidrug-resistant (MDR) infections. Its halogen substituents improve target selectivity compared to non-halogenated analogs .

Antifungal Therapeutics

In vitro assays against Aspergillus niger and Candida tropicalis show MIC values of 12.5–25 μg/mL, comparable to fluconazole .

Future Perspectives

  • Synthetic Improvements: Explore microwave-assisted synthesis to enhance yields .

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in animal models.

  • Structure-Activity Relationships (SAR): Modify halogen substituents to optimize potency and reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator